Stannite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

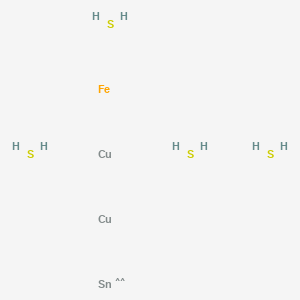

Stannite is a mineral that belongs to the sulfide mineral group. It has a chemical formula of Cu_2FeSnS_4 and is usually found in tin-copper deposits. This mineral has been known since the 19th century and has been extensively studied for its various applications.

Mecanismo De Acción

The mechanism of action of stannite varies depending on its application. In photocatalysis, stannite acts as a catalyst, which initiates the degradation of organic pollutants under light irradiation. In thermoelectric materials, stannite acts as a semiconductor, which converts thermal energy into electrical energy. In lithium-ion batteries, stannite acts as an electrode material, which stores and releases lithium ions during charge and discharge cycles.

Efectos Bioquímicos Y Fisiológicos

Stannite has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that stannite nanoparticles can induce cytotoxicity and genotoxicity in human cells. Moreover, stannite nanoparticles have also been shown to induce oxidative stress and inflammation in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Stannite has several advantages for lab experiments, including its low cost, high stability, and excellent optoelectronic properties. Moreover, stannite can be easily synthesized through various methods, which makes it a suitable material for large-scale production. However, stannite also has some limitations, including its low thermal conductivity and poor mechanical properties, which may limit its application in some fields.

Direcciones Futuras

There are several future directions for stannite research, including the development of novel synthesis methods, the investigation of its optoelectronic properties, and the exploration of its potential application in solar cells. Moreover, the toxicity and biocompatibility of stannite nanoparticles should be further investigated to ensure their safe use in various applications.

Conclusion

In conclusion, stannite is a promising material with various applications in the field of science. It can be synthesized through various methods and has excellent optoelectronic properties. However, its toxicity and biocompatibility should be further investigated to ensure its safe use in various applications. With further research, stannite may become a widely used material in various fields, including photocatalysis, thermoelectrics, and energy storage.

Métodos De Síntesis

Stannite can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and solvothermal synthesis. Among these methods, hydrothermal synthesis has been widely used due to its simplicity and efficiency. In this method, a mixture of metal sulfates, tin chloride, and thioacetamide is heated in a sealed reactor at high temperature and pressure. The resulting product is then washed and dried to obtain stannite.

Aplicaciones Científicas De Investigación

Stannite has been extensively studied for its various applications in the field of science. It has been used as a photocatalyst for the degradation of organic pollutants, as a thermoelectric material, and as an electrode material for lithium-ion batteries. Moreover, stannite has also been investigated for its potential application in solar cells, due to its excellent optoelectronic properties.

Propiedades

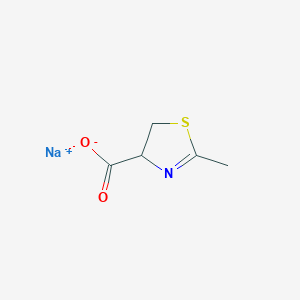

Número CAS |

12019-29-3 |

|---|---|

Nombre del producto |

Stannite |

Fórmula molecular |

Cu2FeH8S4Sn |

Peso molecular |

438 g/mol |

InChI |

InChI=1S/2Cu.Fe.4H2S.Sn/h;;;4*1H2; |

Clave InChI |

KYRUBSWVBPYWEF-UHFFFAOYSA-N |

SMILES |

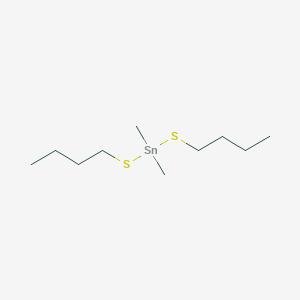

S.S.S.S.[Fe].[Cu].[Cu].[Sn] |

SMILES canónico |

S.S.S.S.[Fe].[Cu].[Cu].[Sn] |

Sinónimos |

sodium stannite stannite |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

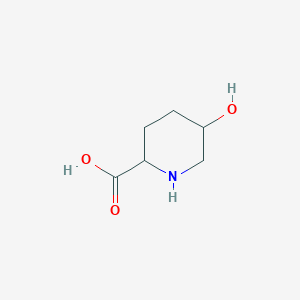

![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)